molecular formula C5H3BrF3N3O2 B3252535 3-Bromo-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 2171323-63-8

3-Bromo-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B3252535
CAS No.: 2171323-63-8
M. Wt: 274.00
InChI Key: VAZPEKKPLKYVKK-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of bromine, nitro, and trifluoroethyl groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:

    Nitration: Introduction of the nitro group into a suitable precursor.

    Bromination: Addition of bromine to the nitrated intermediate.

    Pyrazole Formation: Cyclization to form the pyrazole ring.

    Trifluoroethylation: Introduction of the trifluoroethyl group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts or specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-Bromo-5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of bromine, nitro, and trifluoroethyl groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-nitro-1H-pyrazole: Lacks the trifluoroethyl group.

    5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the bromine atom.

    3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the nitro group.

Uniqueness

The unique combination of bromine, nitro, and trifluoroethyl groups in 3-Bromo-5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can impart distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-bromo-5-nitro-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3O2/c6-3-1-4(12(13)14)11(10-3)2-5(7,8)9/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZPEKKPLKYVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1Br)CC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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